molecular formula C17H24O3 B1325863 Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate CAS No. 898792-85-3

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

Cat. No. B1325863
M. Wt: 276.4 g/mol
InChI Key: LAZITRPWOFIMMI-UHFFFAOYSA-N
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Description

The compound “Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate” is an ester derived from a heptanoic acid with a ketone functional group at the 7th carbon and a 2,5-dimethylphenyl group also attached to the 7th carbon .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a Friedel-Crafts acylation of a 2,5-dimethylbenzene with a 7-oxoheptanoyl chloride, followed by esterification with ethanol .


Molecular Structure Analysis

The molecular structure of this compound would consist of a heptanoic acid backbone with a ketone functional group at the 7th carbon and a 2,5-dimethylphenyl group also attached to the 7th carbon .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of esters, ketones, and aromatic compounds .

Scientific Research Applications

Crystallography and Molecular Structure

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate and its derivatives have been studied for their crystallography and molecular structure. For example, the compound Ethyl 4-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a hydro­pyrimidine ring adopting a shallow boat conformation, and its crystal structure features N—H⋯S, N—H⋯O, and C—H⋯O hydrogen bonds forming sheets within the crystal structure (Begum, 2017). This exemplifies the compound's potential in crystallography and as a subject of structural studies.

Organic Synthesis

Several papers highlight the synthesis routes and applications of related compounds in organic chemistry. For example, a high-yielding five-step synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline was developed, showcasing a series of chemical reactions including N-alkylation, carbamoylation, and intramolecular cyclization (Vaid et al., 2014). This indicates the compound's utility in the field of synthetic organic chemistry.

Photodynamic Therapy and Photophysics

Research indicates the application of related compounds in photodynamic therapy and photophysics. For instance, 2,5-Dimethylphenacyl Esters are studied as a photoremovable protecting group for carboxylic acids, showing potential in organic synthesis or biochemistry for "caged compounds" where the photoreaction is initiated by efficient photoenolization (Zabadal et al., 2001). This application is critical in the development of light-activated therapies and studies.

Antiproliferative Activity

Some derivatives of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate show potential antiproliferative activity. For example, derivatives synthesized showed moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015). This indicates the compound's potential relevance in cancer research and therapy.

Safety And Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle all chemicals with appropriate safety measures .

Future Directions

The potential applications and future directions for this compound are not known. It could potentially be of interest in various fields depending on its physical and chemical properties .

properties

IUPAC Name

ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-12-13(2)10-11-14(15)3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZITRPWOFIMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645520
Record name Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

CAS RN

898792-85-3
Record name Ethyl 2,5-dimethyl-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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